molecular formula C11H10BrNO2 B12599003 5-Bromo-3-hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one CAS No. 651007-40-8

5-Bromo-3-hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B12599003
CAS No.: 651007-40-8
M. Wt: 268.11 g/mol
InChI Key: BPJKTBMSGJPVDG-UHFFFAOYSA-N
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Description

5-Bromo-3-hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom, a hydroxy group, and a prop-2-en-1-yl group attached to the indole core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method might include:

    Bromination: Introduction of the bromine atom to the indole ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Hydroxylation: Introduction of the hydroxy group, possibly through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Alkylation: Attachment of the prop-2-en-1-yl group via alkylation reactions using allyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 5-Bromo-3-oxo-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one.

    Reduction: Formation of 3-Hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one.

    Substitution: Formation of 5-Substituted-3-hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Possible use in the treatment of diseases due to its biological activity.

Industry

    Material Science: Potential use in the development of new materials with unique properties.

    Agriculture: Possible use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-Bromo-3-hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one would depend on its specific biological target. Generally, it may:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Interact with Receptors: Modulate receptor activity by binding to receptor sites.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell function.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: Lacks the hydroxy and prop-2-en-1-yl groups.

    3-Hydroxyindole: Lacks the bromine and prop-2-en-1-yl groups.

    3-(Prop-2-en-1-yl)indole: Lacks the bromine and hydroxy groups.

Uniqueness

5-Bromo-3-hydroxy-3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is unique due to the combination of the bromine, hydroxy, and prop-2-en-1-yl groups on the indole core. This unique structure may impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

651007-40-8

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

5-bromo-3-hydroxy-3-prop-2-enyl-1H-indol-2-one

InChI

InChI=1S/C11H10BrNO2/c1-2-5-11(15)8-6-7(12)3-4-9(8)13-10(11)14/h2-4,6,15H,1,5H2,(H,13,14)

InChI Key

BPJKTBMSGJPVDG-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(C2=C(C=CC(=C2)Br)NC1=O)O

Origin of Product

United States

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